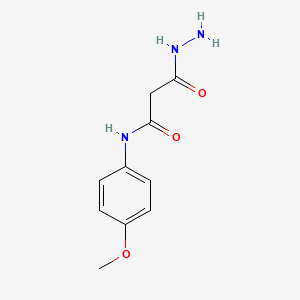![molecular formula C18H14Br8O4S B14456333 1,1'-Sulfonylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene] CAS No. 73575-21-0](/img/structure/B14456333.png)
1,1'-Sulfonylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[3,5-dibromo-4-(3,3-dibromopropyloxy)phenyl] sulfone: is a brominated organic compound with the molecular formula C18H14Br8O4S . This compound is known for its flame-retardant properties and is used in various industrial applications to enhance the fire resistance of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[3,5-dibromo-4-(3,3-dibromopropyloxy)phenyl] sulfone typically involves the bromination of 4,4’-sulfonyldiphenol with 3-halogenoprop-1-ene. The reaction is carried out in a suitable solvent such as methylene chloride, and the product is isolated by solidification from the reaction solution .
Industrial Production Methods: In industrial settings, the production of this compound involves a similar bromination process, ensuring high purity and stability. The compound is often produced in solid form to enhance its storage stability and flowability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the sulfone group can participate in redox reactions under certain conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, can react with the bromine atoms.
Solvents: Methylene chloride is commonly used in the synthesis and reactions involving this compound.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine could yield an aminated derivative of the original compound .
Scientific Research Applications
Chemistry:
- Used as a flame retardant in polymers such as polypropylene and polystyrene .
- Acts as a precursor for synthesizing other brominated compounds.
Biology and Medicine:
- Limited direct applications, but its derivatives may be explored for biological activity.
Industry:
Mechanism of Action
The flame-retardant properties of Bis[3,5-dibromo-4-(3,3-dibromopropyloxy)phenyl] sulfone are primarily due to the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions in the flame, effectively quenching the fire .
Comparison with Similar Compounds
- Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl] sulfone
- Tetrabromobisphenol A (TBBPA)
- Hexabromocyclododecane (HBCD)
Uniqueness:
Properties
CAS No. |
73575-21-0 |
|---|---|
Molecular Formula |
C18H14Br8O4S |
Molecular Weight |
965.6 g/mol |
IUPAC Name |
1,3-dibromo-5-[3,5-dibromo-4-(3,3-dibromopropoxy)phenyl]sulfonyl-2-(3,3-dibromopropoxy)benzene |
InChI |
InChI=1S/C18H14Br8O4S/c19-11-5-9(6-12(20)17(11)29-3-1-15(23)24)31(27,28)10-7-13(21)18(14(22)8-10)30-4-2-16(25)26/h5-8,15-16H,1-4H2 |
InChI Key |
QNJUJUHEBJQOHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCCC(Br)Br)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OCCC(Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14456256.png)
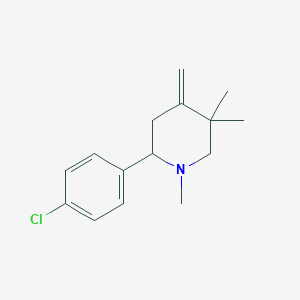
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14456265.png)
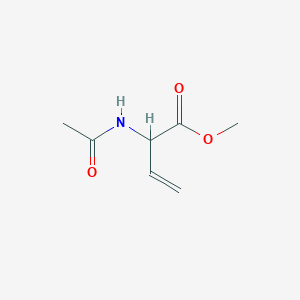
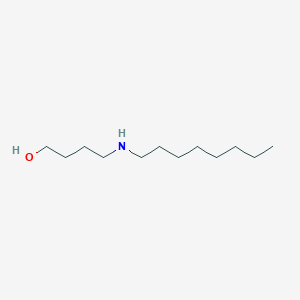
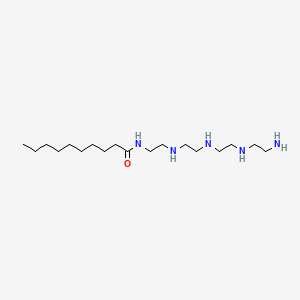
![5,9-Methanofuro[3,2-D]azocine](/img/structure/B14456275.png)
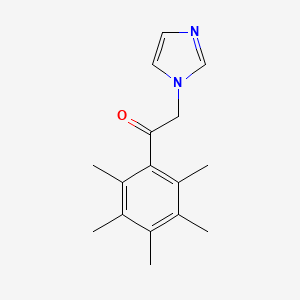
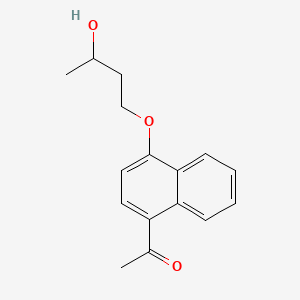
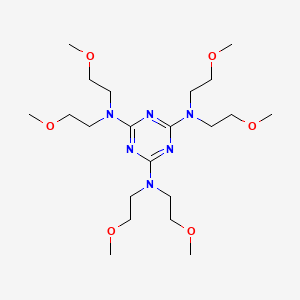
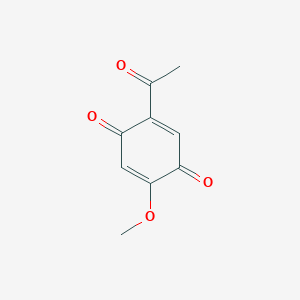
![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)
